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For researchers, scientists, and drug development professionals, understanding the nuanced

functional distinctions between enzymes in critical biosynthetic pathways is paramount. This

guide provides a detailed comparison of two key enzymes at the branchpoint of tetrapyrrole

metabolism: sirohydrochlorin ferrochelatase and sirohydrochlorin cobaltochelatase.

These enzymes catalyze the insertion of a metal ion into the macrocycle of sirohydrochlorin,

a crucial step that directs the substrate towards either siroheme or vitamin B12 biosynthesis.

While both belong to the class II family of chelatases and share a common substrate, their

metal ion specificity, kinetic parameters, and physiological roles are distinct.

Core Functional Differences
Sirohydrochlorin ferrochelatase (EC 4.99.1.4), commonly known as SirB, is responsible for

inserting ferrous iron (Fe²⁺) into sirohydrochlorin to produce siroheme.[1][2][3] Siroheme is an

essential cofactor for sulfite and nitrite reductases, making this enzyme critical for sulfur and

nitrogen assimilation in a wide range of organisms, including bacteria and plants.[1][3]

In contrast, sirohydrochlorin cobaltochelatase (EC 4.99.1.3), with representative members

like CbiK and CbiX, catalyzes the insertion of cobalt (Co²⁺) into the same sirohydrochlorin
substrate.[2] This reaction yields cobalt-sirohydrochlorin, the first committed intermediate in

the anaerobic biosynthesis of cobalamin (vitamin B12).[2]
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A key distinction lies in their energy requirements. Both sirohydrochlorin ferrochelatase and

the anaerobic cobaltochelatase are Class II chelatases, meaning they function independently

of ATP.[1] This is in stark contrast to the cobaltochelatase found in the aerobic pathway of

vitamin B12 synthesis (CobNST), which is a Class I chelatase and requires ATP for its function.

Comparative Kinetic Data
The efficiency and substrate affinity of these enzymes are critical determinants of metabolic

flux. While comprehensive kinetic data for all orthologs is not available, studies on

representative enzymes provide valuable insights. For instance, the cobaltochelatase CbiK

from Salmonella enterica exhibits a remarkably high affinity for cobalt, with a Michaelis constant

(Km) in the nanomolar range.

Enzyme Organism
Substrate(s
)

K_m_ V_max_ k_cat_

Sirohydrochlo

rin

Cobaltochelat

ase (CbiK)

Salmonella

enterica
Co²⁺ 0.79 nM 0.60 min⁻¹

Data not

available

Sirohydrochlo

rin

Ferrochelatas

e (SirB)

Bacillus

subtilis

Fe²⁺,

Sirohydrochlo

rin

Data not

available

Data not

available

Data not

available

Aerobic

Cobaltochelat

ase

(CobNST)

Pseudomona

s denitrificans
Co²⁺ 4.2 µM

Data not

available

Data not

available

Hydrogenoby

rinic acid a,c-

diamide

0.085 µM

ATP 220 µM

Note: The Vmax for CbiK was determined under specific in vitro conditions and may not

represent the true maximal velocity in vivo. Data for SirB with its native substrates is not readily
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available in the literature.

Metal Ion Specificity and Promiscuity
While their names suggest strict metal ion specificity, there is evidence of promiscuity. Some

cobaltochelatases have been shown to insert iron into sirohydrochlorin, albeit with a lower

specific activity than for cobalt. Similarly, studies on Bacillus subtilis SirB have demonstrated its

capability to insert cobalt into sirohydrochlorin analogues in vitro.[4][5] This functional overlap

suggests a close evolutionary relationship between these two classes of enzymes. The

structural similarity between SirB and CbiX from Bacillus megaterium further supports this, with

a key distinguishing feature being a C-terminal histidine-rich motif and a [4Fe-4S] cluster

present in CbiX but absent in SirB.[2]

Metabolic Pathway Context
The functional divergence of these two enzymes is best understood within the context of the

branched tetrapyrrole biosynthetic pathway.
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Figure 1. Metabolic branchpoint for siroheme and vitamin B12 synthesis.

Experimental Protocols
Assay for Sirohydrochlorin Cobaltochelatase (CbiK)
Activity
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This protocol is based on the in vitro reconstitution of the cobalt insertion reaction and

monitoring the resulting spectral change.

a. Experimental Workflow

Start

Prepare Reaction Mixture:
- Purified CbiK Enzyme

- Sirohydrochlorin (Substrate)
- Co²⁺ Solution

- Anaerobic Buffer

Incubate under
Anaerobic Conditions

Monitor Reaction Progress:
Spectrophotometric measurement
of absorbance change at 375 nm

Calculate Kinetic Parameters:
- Initial velocity (v₀)

- K_m and V_max from varying
  substrate concentrations

End

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1196429?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2. Workflow for the CbiK activity assay.

b. Detailed Methodology

Enzyme and Substrate Preparation: Recombinantly express and purify the CbiK enzyme.

Synthesize and isolate sirohydrochlorin from appropriate overexpression systems.[2]

Reaction Setup: All reactions should be performed under strict anaerobic conditions to

prevent oxidation of substrates and products. A typical reaction mixture contains purified

CbiK enzyme, sirohydrochlorin, and a buffered solution of CoCl₂ in an anaerobic buffer

(e.g., Tris-HCl with a reducing agent like DTT).

Activity Measurement: The insertion of cobalt into sirohydrochlorin results in a distinct

change in the UV-visible absorbance spectrum. The reaction can be monitored by observing

the decrease in absorbance at approximately 375 nm.[2]

Kinetic Analysis: To determine kinetic parameters, the concentration of one substrate (e.g.,

Co²⁺) is varied while the other (sirohydrochlorin) is kept at a saturating concentration. Initial

reaction velocities are measured and plotted against the substrate concentration. The

resulting data can be fitted to the Michaelis-Menten equation to determine K_m and V_max.

Assay for Sirohydrochlorin Ferrochelatase (SirB)
Activity
Directly assaying SirB activity with its native substrates is challenging due to the instability of

Fe²⁺. Therefore, alternative methods are often employed.

a. In Vivo Complementation Assay

Principle: An E. coli strain with a deletion in the gene encoding its native sirohydrochlorin
ferrochelatase (e.g., a cysG mutant) is unable to synthesize siroheme and thus cannot grow

on a medium where sulfite reduction is essential.

Procedure: The gene encoding the SirB enzyme of interest is cloned into an expression

vector and transformed into the E. coli mutant. The ability of the transformed cells to grow on

a minimal medium with sulfate as the sole sulfur source indicates a functional ferrochelatase

activity.
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b. In Vitro Fluorimetric Assay (using artificial substrates)

Principle: This assay uses Co²⁺ and a fluorescent porphyrin analogue, such as

deuteroporphyrin, as substrates. The enzymatic insertion of cobalt into deuteroporphyrin

quenches its fluorescence, which can be measured over time.

Procedure: The reaction is initiated by adding the purified SirB enzyme to a solution

containing deuteroporphyrin and CoCl₂. The decrease in fluorescence is monitored using a

fluorometer.

Considerations: While providing a convenient in vitro method, it is important to note that the

kinetic parameters obtained with artificial substrates may not directly reflect the enzyme's

activity with its native substrates.

Conclusion
Sirohydrochlorin ferrochelatase and cobaltochelatase represent a fascinating example of

evolutionary divergence, where two enzymes with high structural similarity have evolved to

utilize different metal ions, thereby directing a common precursor into two distinct and vital

metabolic pathways. For professionals in drug development, targeting these enzymes could

offer novel strategies for antimicrobial development, particularly against pathogens reliant on

anaerobic vitamin B12 synthesis. Further research to elucidate the precise kinetic parameters

of sirohydrochlorin ferrochelatase and the structural basis for metal ion selectivity will

undoubtedly provide deeper insights into the regulation of tetrapyrrole metabolism and open

new avenues for therapeutic intervention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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